

Cefadroxil sulfoxide chromatographic separation conditions

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Compound Focus: Cefadroxil Sulfoxide

CAS No.: 182290-77-3

Cat. No.: S914230

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Chromatographic Conditions for Cefadroxil Analysis

The table below summarizes three distinct, validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for analyzing Cefadroxil.

Method Parameter	Method 1: Stability-Indicating Assay [1]	Method 2: Dosage Form Assay [2]	Method 3: Simultaneous Assay with Probenecid [3]
Column	Hypersil C18 (4.6 mm x 150 mm, 5 µm) [1]	C18 Column (make/model not specified) [2]	Princeton SPHER-100 C18 (250 x 4.6 mm, 5µm) [3]
Mobile Phase	Acidified Water (pH 2.5):Methanol:Acetonitrile (82:12:6, v/v) [1]	Methanol:Phosphate Buffer (10:90, v/v) [2]	Acetonitrile:Phosphate Buffer, pH 2.5 (40:60, v/v) [3]
Flow Rate	1.5 mL/min [1]	1.5 mL/min [2]	1.0 mL/min [3]
Detection	UV @ 254 nm [1]	UV/Visible Detector (wavelength not specified) [2]	UV @ 242 nm [3]

Method Parameter	Method 1: Stability-Indicating Assay [1]	Method 2: Dosage Form Assay [2]	Method 3: Simultaneous Assay with Probenecid [3]
Injection Volume	10 µL [1]	Not Specified	Not Specified
Column Temperature	25°C [1]	Ambient	Not Specified
Retention Time	Not Specified for Cefadroxil alone	Not Specified	2.213 minutes [3]
Application Note	Used for tracing Cefadroxil in wastewater and adsorption studies [1]	Analysis of bulk material and oral solid dosage forms [2]	Simultaneous estimation of Cefadroxil and Probenecid in combined tablets [3]

Detailed Experimental Protocols

Here are the step-by-step protocols for the two most comprehensively described methods.

Protocol 1: HPLC Method for Tracing Cefadroxil in Environmental Samples [1]

This method is suitable for detecting Cefadroxil in complex matrices like industrial wastewater.

- **Sample Preparation (Solid Phase Extraction - SPE):**
 - **Collect and Preserve:** Collect wastewater samples in amber bottles and store at 4°C. Filter samples prior to extraction.
 - **Pre-treatment:** Acidify the sample to pH 3 with sulfuric acid. Add 1 mL of 5% (w/v) aqueous EDTA solution to chelate metal residues.
 - **Condition SPE Cartridge:** Use an Oasis HLB cartridge (500 mg, 60 µm). Condition it by passing 3 mL of methanol, followed by 3 mL of pure water.
 - **Load Sample:** Pass the pre-treated sample through the cartridge at a flow rate of ~5 mL/min.

- **Wash:** Wash the cartridge with 6 mL of pure water. Drain residual liquid under vacuum for 60 seconds.
 - **Elute:** Elute the analyte using 6 mL of a methanol-water mixture (1:1, v/v).
 - **Concentrate:** Collect the eluate and evaporate it to dryness at 40°C under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the mobile phase for HPLC injection.
- **Chromatographic Procedure:**
 - Prepare the mobile phase by mixing acidified water (pH adjusted to 2.5 with orthophosphoric acid), methanol, and acetonitrile in a 82:12:6 (v/v) ratio.
 - Set up the HPLC system with a Hypersil C18 column (4.6 x 150 mm, 5 µm) maintained at 25°C.
 - Set the flow rate to 1.5 mL/min and the detector wavelength to 254 nm.
 - Perform an isocratic elution. The injection volume is 10 µL.

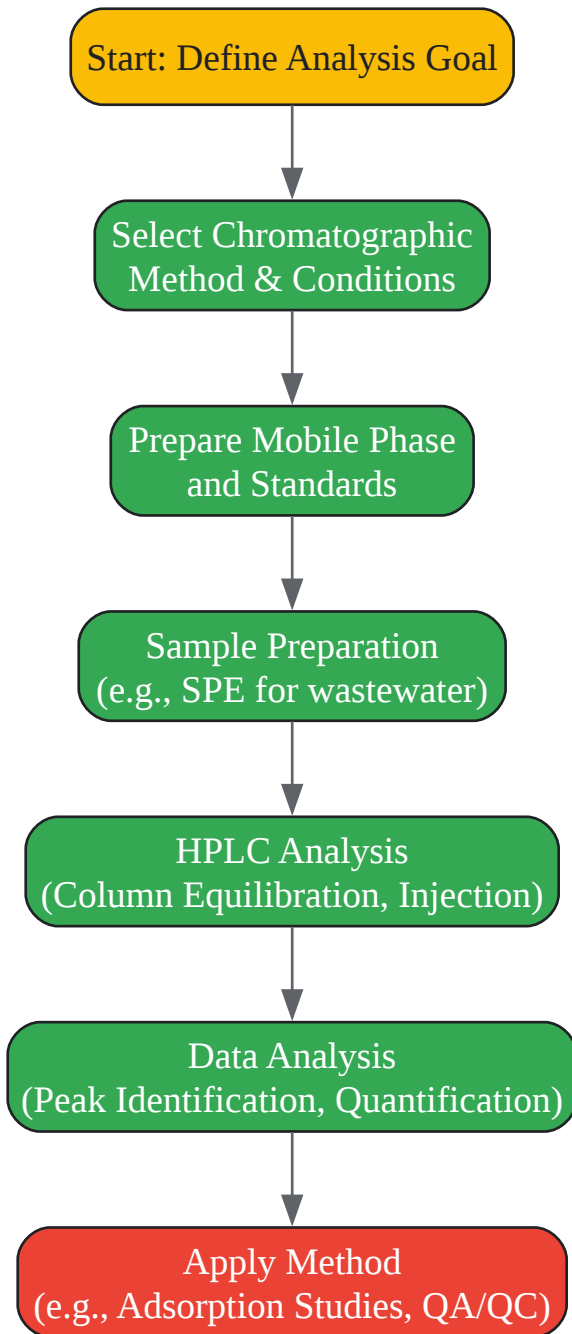
Protocol 2: RP-HPLC Method for Simultaneous Estimation of Cefadroxil and Probenecid [3]

This method is optimized for quality control of a combined pharmaceutical dosage form.

- **Mobile Phase Preparation:**
 - Prepare a phosphate buffer solution and adjust its pH to 2.5 using orthophosphoric acid.
 - Mix Acetonitrile and the phosphate buffer in a 40:60 (v/v) ratio.
 - Filter and degas the resulting mixture before use.
- **Chromatographic Procedure:**
 - Set up the HPLC system with a Princeton SPHER-100 C18 column (250 x 4.6 mm, 5 µm).
 - Pump the mobile phase at a flow rate of 1.0 mL/min in an isocratic mode.
 - Set the UV detector to 242 nm.
 - Inject the standard and sample solutions. Under these conditions, Cefadroxel elutes at approximately 2.2 minutes and Probenecid at 6.6 minutes.

Workflow for HPLC Method Development and Application

The following diagram outlines the logical workflow for developing and applying an HPLC method based on the protocols above.



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Important Considerations for Method Adaptation

- **Method Validation:** The referenced methods have been validated. Method 2 reports a linear range of 10-60 µg/mL for Cefadroxil, with percentage recovery of 99.52-99.81% and precision (RSD) for intra-day and inter-day assays ranging between 0.58-5.33% [2] [3]. Any adaptation to a new system or for a new analyte like **Cefadroxil sulfoxide** would require re-validation.
- **Column Equivalency:** The columns specified (e.g., Hypersil C18, Princeton SPHER-100 C18) are specific brands. When developing your own method, a column with similar C18 bonded phase and particle size can be used as a starting point, but performance may vary.
- **Sulfoxide Separation:** The primary challenge will be separating Cefadroxil from its sulfoxide derivative, as they are structurally very similar. You may need to fine-tune the mobile phase composition, pH, gradient profile, or temperature to achieve baseline separation.

I hope these detailed application notes provide a robust foundation for your work. Should you need to explore alternative analytical techniques, the search results also include methods using Micellar Electrokinetic Capillary Chromatography (MEKC) [4] and spectrophotometry [5].

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